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Introduction
ME-143, also known as NV-143, is a synthetic isoflavone analogue that has emerged as a

promising anti-cancer agent. It functions as a second-generation, tumor-specific inhibitor of the

cell surface NADH oxidase 2 (ENOX2), also known as tumor-associated NADH oxidase

(tNOX). This enzyme is ectopically expressed on the surface of cancer cells and is implicated

in tumor growth and progression. Preclinical studies have demonstrated the broad-spectrum

anti-cancer activity of ME-143 in both in vitro and in vivo models. This technical guide provides

a comprehensive overview of the preclinical research on ME-143's efficacy, detailing its

mechanism of action, summarizing key quantitative data, and outlining the experimental

protocols used in its evaluation.

Core Mechanism of Action: Inhibition of ENOX2
The primary mechanism of action of ME-143 is the targeted inhibition of ENOX2, a cancer-

specific ecto-nicotinamide adenine dinucleotide (NADH) oxidase. ENOX2 is a growth-related

cell surface protein with both oxidative and protein disulfide-thiol interchange activities, which

are crucial for cancer cell enlargement and proliferation.

ME-143 has been shown to directly bind to purified recombinant ENOX2 with a high affinity,

exhibiting a dissociation constant (Kd) of 43 nM.[1] This binding effectively blocks the

enzymatic functions of ENOX2.
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Inhibition of ENOX2 Enzymatic Activities
Preclinical studies have demonstrated that ME-143 inhibits both the oxidative and protein

disulfide-thiol interchange activities of ENOX2.[1]

Oxidative Activity: ME-143 rapidly blocks the oxidation of NADH and reduced coenzyme

Q10, key substrates for ENOX2's oxidative function.[1]

Protein Disulfide-Thiol Interchange Activity: The inhibition of this activity by ME-143 occurs

progressively over a 60-minute interval, spanning three cycles of the enzyme's activity. This

inhibition directly correlates with the cessation of cancer cell enlargement, a critical step for

cell cycle progression.[1]

Importantly, ME-143 is highly specific for the tumor-associated ENOX2, showing no significant

inhibition of the constitutive ENOX1 (CNOX) found on non-cancerous cells.[1]

Signaling Pathway Modulation
Beyond direct enzyme inhibition, ME-143 has been reported to modulate key oncogenic

signaling pathways, most notably the Wnt/β-catenin pathway.

Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation,

and survival. Its dysregulation is a hallmark of many cancers, including colorectal cancer. In the

canonical Wnt pathway, the stabilization and nuclear translocation of β-catenin lead to the

activation of T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors and

the subsequent expression of target genes that drive cell proliferation.

While the precise molecular interactions are still under investigation, ME-143 is suggested to

inhibit the Wnt/β-catenin pathway, leading to a reduction in the nuclear pool of β-catenin and

decreased transcriptional activity of TCF/LEF. This contributes to the anti-proliferative effects of

ME-143 in cancer cells.

Figure 1: Proposed mechanism of ME-143 on the Wnt/β-catenin signaling pathway.

Quantitative Data on Preclinical Efficacy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1676121?utm_src=pdf-body
https://tcr.amegroups.org/article/view/3806/html
https://www.benchchem.com/product/b1676121?utm_src=pdf-body
https://tcr.amegroups.org/article/view/3806/html
https://www.benchchem.com/product/b1676121?utm_src=pdf-body
https://tcr.amegroups.org/article/view/3806/html
https://www.benchchem.com/product/b1676121?utm_src=pdf-body
https://tcr.amegroups.org/article/view/3806/html
https://www.benchchem.com/product/b1676121?utm_src=pdf-body
https://www.benchchem.com/product/b1676121?utm_src=pdf-body
https://www.benchchem.com/product/b1676121?utm_src=pdf-body
https://www.benchchem.com/product/b1676121?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The preclinical efficacy of ME-143 has been evaluated in various cancer cell lines,

demonstrating potent anti-proliferative activity.

Cell Line
Cancer
Type

Assay Endpoint
ME-143
Concentr
ation

Result
Referenc
e

Various
Ovarian

and others

Cell

Growth
EC50 20-50 nM

Inhibition of

cell growth
[1][2]

HeLa
Cervical

Cancer

ENOX2

Activity
EC50 ~50 nM

Inhibition of

NADH

oxidation

[3]

Recombina

nt ENOX2
-

Binding

Affinity
Kd 43 nM

Direct

binding
[1][2]

Table 1: In Vitro Efficacy of ME-143

Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies evaluating the effect of ME-143 on cancer cell viability.[3]

Materials:

Cancer cell line of interest (e.g., HeLa)

Complete growth medium

96-well culture plates

ME-143 stock solution (dissolved in a suitable solvent, e.g., ethanol)

Phosphate-buffered saline (PBS), sterile

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Cell Seeding: Seed cells into 96-well plates at a density of 2 x 10^4 cells per well and allow

them to adhere for 8-12 hours at 37°C in a 5% CO2 incubator.

Treatment: Wash the cells once with sterile PBS. Prepare serial dilutions of ME-143 in

complete growth medium and add to the respective wells. Include untreated control wells.

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C

in a 5% CO2 incubator.

MTT Addition: Following incubation, add MTT solution to each well to a final concentration of

0.5 mg/mL and incubate for an additional 2-4 hours at 37°C.

Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve

the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm using a

microplate reader.

Data Analysis: Express cell viability as a percentage of the untreated control.

ENOX2 Activity Assay (NADH Oxidation)
This protocol is based on the spectrophotometric measurement of NADH oxidation by ENOX2.

[3]

Materials:

Source of ENOX2 (e.g., recombinant ENOX2 or cancer cell lysates)

Reaction buffer: 25 mM Tris-MES (pH 7.2), 100 µM GSH, 1 mM KCN

NADH solution (150 µM)
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ME-143 stock solution

Spectrophotometer with temperature control

Procedure:

Reaction Setup: In a cuvette, prepare the reaction mixture containing the reaction buffer and

the ENOX2 source.

Inhibitor Addition: For inhibition studies, add varying concentrations of ME-143 to the

reaction mixture and pre-incubate for a specified time.

Initiation of Reaction: Initiate the reaction by adding NADH to the cuvette.

Spectrophotometric Measurement: Immediately begin monitoring the decrease in

absorbance at 340 nm at 37°C with continuous recording.

Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the

absorbance curve. Determine the EC50 value for ME-143 inhibition by plotting the

percentage of inhibition against the logarithm of the ME-143 concentration.

Western Blot Analysis for Wnt/β-catenin Pathway
Proteins
This is a general protocol for assessing the levels of key proteins in the Wnt/β-catenin pathway.

Specific antibody concentrations and incubation times may need to be optimized.

Materials:

Cancer cells treated with ME-143

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels

Transfer apparatus and membranes (e.g., PVDF)
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-β-catenin, anti-phospho-β-catenin, anti-TCF/LEF, anti-c-Myc,

anti-Cyclin D1)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Cell Lysis: Lyse the treated and control cells in lysis buffer on ice.

Protein Quantification: Determine the protein concentration of the lysates.

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at

4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the

protein bands using an imaging system.

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or

GAPDH).

Experimental Workflow Diagrams
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Seed cells in 96-well plate

Treat with ME-143

Incubate (24-72h)

Add MTT reagent

Incubate (2-4h)

Solubilize formazan

Measure absorbance at 450nm

Calculate % viability

Click to download full resolution via product page

Figure 2: Workflow for a typical cell viability (MTT) assay.
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Prepare reaction mix with ENOX2

Add ME-143 (inhibitor)

Initiate reaction with NADH

Monitor absorbance at 340nm

Calculate rate of NADH oxidation

Determine EC50

Click to download full resolution via product page

Figure 3: Workflow for an ENOX2 enzymatic activity assay.

Conclusion
The preclinical data for ME-143 strongly support its continued investigation as a novel anti-

cancer agent. Its specific and potent inhibition of the tumor-associated enzyme ENOX2,

coupled with its ability to modulate oncogenic signaling pathways like Wnt/β-catenin, provides a

solid rationale for its therapeutic potential. The quantitative data from in vitro studies

demonstrate its efficacy at nanomolar concentrations. Further in vivo studies are warranted to

fully elucidate its anti-tumor activity in various cancer models and to establish optimal dosing

and treatment regimens for potential clinical translation. This technical guide provides a
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foundational understanding of the preclinical evidence supporting the efficacy of ME-143 and

offers detailed methodologies for researchers to build upon in their future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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